molecular formula C9H16O2 B8328318 2-Methyloctanedial CAS No. 30157-60-9

2-Methyloctanedial

Cat. No.: B8328318
CAS No.: 30157-60-9
M. Wt: 156.22 g/mol
InChI Key: GROOSSLNHYKEFI-UHFFFAOYSA-N
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Description

2-Methyloctanedial is a branched dialdehyde with the IUPAC name this compound, featuring an eight-carbon chain (octane) substituted with a methyl group at the second carbon and two aldehyde (-CHO) functional groups. This compound is of interest in organic synthesis, particularly in crosslinking reactions and polymer chemistry, due to its dual reactive aldehyde moieties.

Properties

CAS No.

30157-60-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methyloctanedial

InChI

InChI=1S/C9H16O2/c1-9(8-11)6-4-2-3-5-7-10/h7-9H,2-6H2,1H3

InChI Key

GROOSSLNHYKEFI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound IUPAC Name Chain Length Functional Groups Branching Position
2-Methyloctanedial* This compound C8 Two aldehydes C2
2-Methyloctanal 2-methyloctanal C9 One aldehyde C2
Octanal Octanal C8 One aldehyde None
Glutaraldehyde Pentanedial C5 Two aldehydes None

Physical and Chemical Properties

Solubility and Polarity
  • 2-Methyloctanal: Insoluble in water due to its non-polar branched hydrocarbon chain and weak basicity (pKa ~neutral) .
  • Octanal : Slightly soluble in water (0.1–1 g/L at 20°C) due to a linear structure with higher polarity.
  • Glutaraldehyde : Highly water-soluble (miscible) due to shorter chain length and dual polar aldehyde groups.
  • This compound (hypothetical) : Expected to exhibit even lower water solubility than 2-methyloctanal due to increased branching and dual hydrophobic alkyl regions.
Reactivity
  • Aldehyde Reactivity: Both mono- and dialdehydes undergo nucleophilic addition (e.g., with amines) and oxidation. However, this compound’s dual aldehydes could enable crosslinking, similar to glutaraldehyde’s role in protein fixation .

Analytical Challenges

As noted in chemical analysis guidelines, branched or multifunctional compounds like this compound pose challenges:

  • Extraction Issues : Branched structures may resist complete extraction from matrices, leading to incomplete quantification .
  • Method Sensitivity: Dialdehydes require specialized analytical methods (e.g., HPLC with derivatization) to distinguish them from monoaldehydes or degradation products .

2-Methyloctanal in Industry

The evidence highlights 2-methyloctanal as a flavor and fragrance intermediate, valued for its citrus-like odor. Its insolubility in water limits applications in aqueous systems but makes it suitable for lipid-based formulations .

Glutaraldehyde as a Benchmark Dialdehyde

Glutaraldehyde (pentanedial) is widely used as a biocide and crosslinker. Its shorter chain and dual aldehydes enhance reactivity and solubility compared to hypothetical this compound .

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